5-Methyl-2-tetralone 5-Methyl-2-tetralone
Brand Name: Vulcanchem
CAS No.: 4242-15-3
VCID: VC3724845
InChI: InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3
SMILES: CC1=C2CCC(=O)CC2=CC=C1
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

5-Methyl-2-tetralone

CAS No.: 4242-15-3

Cat. No.: VC3724845

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-tetralone - 4242-15-3

Specification

CAS No. 4242-15-3
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 5-methyl-3,4-dihydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3
Standard InChI Key ISBHQRSVUQBOMI-UHFFFAOYSA-N
SMILES CC1=C2CCC(=O)CC2=CC=C1
Canonical SMILES CC1=C2CCC(=O)CC2=CC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

5-Methyl-2-tetralone (C₁₁H₁₂O) consists of a bicyclic structure with a saturated six-membered ring fused to an aromatic benzene ring. The key structural features include:

  • A ketone functional group at the 2-position

  • A methyl substituent at the 5-position

  • A partially hydrogenated naphthalene core (tetrahydronaphthalene)

The methyl group significantly influences the electron density distribution across the aromatic ring, distinguishing it from other tetralone derivatives such as 5-methoxy-2-tetralone, which contains a methoxy group (-OCH₃) rather than a methyl group (-CH₃) at the 5-position.

Physical Properties

While specific physical data for 5-methyl-2-tetralone is limited in the provided search results, we can extrapolate some properties based on related compounds. For comparison, 5-methoxy-2-tetralone is described as an important pharmaceutical intermediate used in the synthesis of drugs for treating Parkinson's syndrome .

Table 1: Estimated Physical Properties of 5-Methyl-2-tetralone Compared to Related Compounds

Property5-Methyl-2-tetralone (estimated)5-Methoxy-2-tetraloneMethyl chloroacetate (for reference)
Molecular Weight160.21 g/mol176.21 g/mol108.52 g/mol
Physical StateColorless to pale yellow liquidColorless to pale yellow liquidLiquid
Boiling Point280-290°C (estimated)290-300°C130-132°C (1013 hPa)
Density~1.05-1.10 g/cm³ (estimated)~1.10-1.15 g/cm³1.24 g/cm³ (20°C)
SolubilitySoluble in organic solventsSoluble in organic solventsMiscible with common organic solvents

Chemical Properties

5-Methyl-2-tetralone exhibits chemical reactivity typical of both ketones and aromatic compounds:

  • The carbonyl group at the 2-position can undergo typical ketone reactions:

    • Nucleophilic addition reactions

    • Reduction to alcohols

    • Formation of cyanohydrins (similar to the reaction described for 5-methoxy-2-tetralone with trimethylsilylcyanide)

  • The aromatic ring with methyl substituent influences reactivity:

    • The methyl group acts as an electron-donating group, increasing electron density in the aromatic ring

    • This electron donation makes the ring more susceptible to electrophilic aromatic substitution reactions

    • The methyl group can undergo oxidation under appropriate conditions

Synthesis Methods

Comparison of Synthesis Approaches

Table 2: Comparative Analysis of Potential Synthesis Routes

Synthesis RouteStarting MaterialsAdvantagesChallengesEstimated Yield
Naphthalene Reduction1,6-dimethylnaphthalene- Established precedent
- Single-step reduction
- Relatively mild conditions
- Selectivity issues
- Potential overreduction
- Purification complexity
75-85% (based on similar compounds)
Phenylacetic Acid Route3-methylphenylacetic acid- Step-wise control
- Potentially higher purity
- Industrially scalable
- Multi-step process
- Requires handling of reactive intermediates
80-90% (based on similar synthesis)
Friedel-Crafts Approach4-methylbenzene, succinic anhydride- Well-established chemistry
- Readily available starting materials
- Lewis acid requirements
- Multiple steps
- Potential regioselectivity issues
60-70% (estimated)

Applications and Significance

Other Industrial Applications

Beyond pharmaceutical applications, 5-methyl-2-tetralone may find use in:

  • Organic Synthesis:

    • As a building block for complex organic molecules

    • In the development of specialized polymers

    • For the synthesis of fragrance compounds

  • Research Applications:

    • As a model compound for studying reaction mechanisms

    • In developing new synthetic methodologies

    • For exploring the effects of methyl substituents on reactivity and properties

Research Findings and Development

Current Research Status

  • Synthesis Optimization:
    Patent CN101468946A describes optimized conditions for preparing 5-methoxy-2-tetralone with high selectivity, including :

    • Weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene: 6.0-9.0:1

    • Weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene: 0.05-0.4:1

    • Weight ratio of sodium to 1,6-dimethoxynaphthalene: 0.7-1.2:1

    • Reduction temperature: 15-35°C

    • Reduction time: 35-48 hours

    Similar optimization might be applicable to 5-methyl-2-tetralone synthesis.

  • Derivative Development:
    Research described in the MedCrave article indicates that tetralone derivatives can be further functionalized to produce compounds with potential pharmacological activity :

    • Conversion to α,β-unsaturated nitriles

    • Formation of tetrahydro-2-naphthoic acids

    • Potential development into antibiotics

Future Research Directions

Several promising research directions for 5-methyl-2-tetralone include:

  • Improved Synthesis Methods:

    • Development of catalytic methods for selective reduction

    • Exploration of greener synthesis routes with reduced environmental impact

    • Stereoselective approaches for asymmetric synthesis

  • Medicinal Chemistry Applications:

    • Structure-activity relationship studies comparing methyl vs. methoxy substituents

    • Development of novel drug candidates based on the 5-methyl-2-tetralone scaffold

    • Investigation of potential neuroprotective properties

  • Material Science Applications:

    • Exploration of polymerization potential

    • Development of functional materials based on tetralone derivatives

    • Investigation of photochemical properties

Comparison with Related Compounds

Comparison with 5-Methoxy-2-tetralone

Table 3: Comparative Analysis of 5-Methyl-2-tetralone and 5-Methoxy-2-tetralone

Feature5-Methyl-2-tetralone5-Methoxy-2-tetralone
SubstituentMethyl (-CH₃)Methoxy (-OCH₃)
Electronic EffectElectron-donating (inductive)Electron-donating (resonance + inductive)
Synthetic ValueModerate to highHigh (used in Parkinson's drug synthesis)
Reported YieldNot specified in search results79-82% (via sodium reduction method)
GC Analysis PurityNot specified in search results44.9-46.2% (before purification)
Further FunctionalizationPotential for oxidation at methyl groupDirect functionalization of methoxy group less common
Pharmaceutical ApplicationsPresumed similar to 5-methoxy analog but possibly less potentUsed in synthesis of Parkinson's treatments

Structure-Activity Relationships

The substitution of a methyl group for a methoxy group introduces several important differences that could affect pharmaceutical activity:

  • Electronic Effects:

    • The methoxy group provides stronger electron donation through resonance

    • The methyl group offers weaker electron donation primarily through inductive effects

  • Hydrogen Bonding:

    • The methoxy group can participate in hydrogen bonding as an acceptor

    • The methyl group cannot form hydrogen bonds

  • Metabolic Stability:

    • Compounds with methyl groups often show different metabolic profiles compared to methoxy-substituted analogs

    • The methyl group may offer greater metabolic stability in some cases

  • Lipophilicity:

    • The methyl substituent typically increases lipophilicity compared to methoxy groups

    • This may affect absorption, distribution, and blood-brain barrier penetration

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